molecular formula C13H8ClF2NO2 B12574786 5-Chloro-N-(2,5-difluorophenyl)-2-hydroxybenzamide CAS No. 634185-44-7

5-Chloro-N-(2,5-difluorophenyl)-2-hydroxybenzamide

Cat. No.: B12574786
CAS No.: 634185-44-7
M. Wt: 283.66 g/mol
InChI Key: PGFXWMKWJDYRIQ-UHFFFAOYSA-N
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Description

5-Chloro-N-(2,5-difluorophenyl)-2-hydroxybenzamide is an aromatic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a chloro group, two fluorine atoms, and a hydroxybenzamide moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(2,5-difluorophenyl)-2-hydroxybenzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2,5-difluoroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(2,5-difluorophenyl)-2-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of 5-chloro-N-(2,5-difluorophenyl)-2-benzamide.

    Reduction: Formation of 5-chloro-N-(2,5-difluorophenyl)-2-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-Chloro-N-(2,5-difluorophenyl)-2-hydroxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-N-(2,5-difluorophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-N-(2,5-difluorophenyl)-2-thiophenecarboxamide
  • 5-Chloro-N-(2,5-difluorophenyl)-2-aminobenzamide
  • 5-Chloro-N-(2,5-difluorophenyl)-2-benzamide

Uniqueness

5-Chloro-N-(2,5-difluorophenyl)-2-hydroxybenzamide is unique due to the presence of both chloro and difluorophenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

634185-44-7

Molecular Formula

C13H8ClF2NO2

Molecular Weight

283.66 g/mol

IUPAC Name

5-chloro-N-(2,5-difluorophenyl)-2-hydroxybenzamide

InChI

InChI=1S/C13H8ClF2NO2/c14-7-1-4-12(18)9(5-7)13(19)17-11-6-8(15)2-3-10(11)16/h1-6,18H,(H,17,19)

InChI Key

PGFXWMKWJDYRIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)NC(=O)C2=C(C=CC(=C2)Cl)O)F

Origin of Product

United States

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